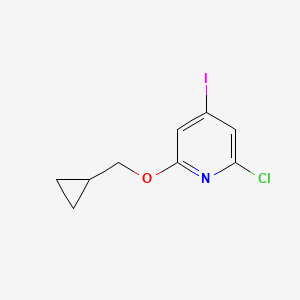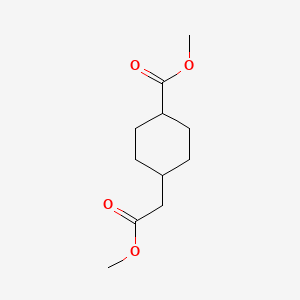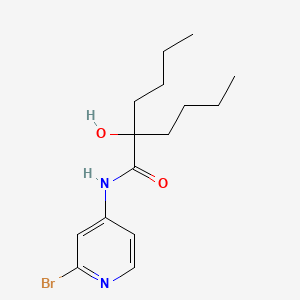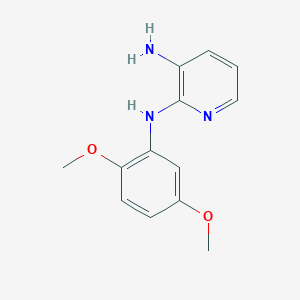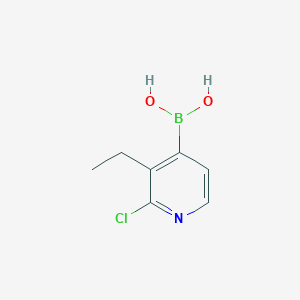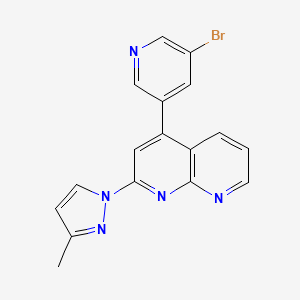
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process often starts with the preparation of the naphthyridine core, followed by the introduction of the bromopyridine and methylpyrazole groups through various coupling reactions. Common reagents used in these steps include brominating agents, pyrazole derivatives, and palladium catalysts for cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
化学反应分析
Types of Reactions
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the bromopyridine moiety.
科学研究应用
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(5-Chloropyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- 4-(5-Fluoropyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- 4-(5-Iodopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
Uniqueness
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The combination of the bromopyridine, methylpyrazole, and naphthyridine moieties also contributes to its distinct chemical and physical properties.
属性
分子式 |
C17H12BrN5 |
|---|---|
分子量 |
366.2 g/mol |
IUPAC 名称 |
4-(5-bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C17H12BrN5/c1-11-4-6-23(22-11)16-8-15(12-7-13(18)10-19-9-12)14-3-2-5-20-17(14)21-16/h2-10H,1H3 |
InChI 键 |
FRIUEYZPYVPOKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1)C2=NC3=C(C=CC=N3)C(=C2)C4=CC(=CN=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)
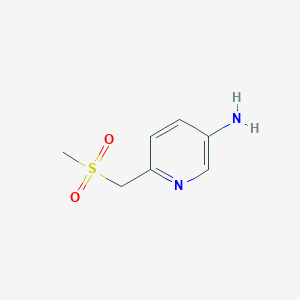
![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)

